N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide
Description
This compound is a heterocyclic hybrid molecule featuring a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at position 3. The thiadiazole ring is linked via a sulfanyl-acetamide bridge to a pyrazolo[3,4-d]pyrimidin-4-one scaffold, which itself is substituted with a 4-fluorophenyl group at position 1. Its synthesis likely involves multi-step reactions, including thioether formation, cyclocondensation, and nucleophilic substitution, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN7O2S3/c1-2-28-17-24-23-16(30-17)20-12(26)8-29-15-21-13-11(14(27)22-15)7-19-25(13)10-5-3-9(18)4-6-10/h3-7H,2,8H2,1H3,(H,20,23,26)(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITBMZJARXHXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN7O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide is a novel synthetic derivative that combines a thiadiazole moiety with a pyrazolo-pyrimidine framework. This unique structure is anticipated to exhibit significant biological activities, particularly in the fields of antimicrobial and anticancer research.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that integrate both the thiadiazole and pyrazolo-pyrimidine components. The structural integrity of the compound allows for various substitutions that can influence its biological activity. The presence of the ethyl sulfanyl group and the fluorophenyl moiety are particularly noteworthy as they may enhance the compound's reactivity and bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains. In one study, derivatives demonstrated significant antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) .
The structural activity relationship (SAR) indicated that modifications in the thiadiazole and pyrazolo-pyrimidine rings could enhance antimicrobial efficacy. For example, the introduction of hydroxyl or amino groups has been linked to increased activity against specific pathogens .
Anticancer Activity
The anticancer properties of this compound are particularly compelling. In vitro studies have demonstrated that derivatives containing the thiadiazole and pyrazolo-pyrimidine frameworks exhibit cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). The IC50 values for these compounds ranged from 5.69 to 9.36 µM for MCF-7 cells .
A comprehensive review of similar compounds revealed that modifications to the core structure significantly affected their anticancer activity. For instance, electron-withdrawing groups at specific positions on the aromatic rings were found to enhance cytotoxicity .
Antioxidant Activity
In addition to antimicrobial and anticancer activities, compounds featuring thiadiazole and pyrazolo-pyrimidine motifs have also been assessed for their antioxidant properties. These activities are crucial as they can mitigate oxidative stress in cells, potentially leading to reduced cancer progression and improved overall cellular health .
Case Studies
Several case studies illustrate the biological efficacy of compounds similar to this compound:
- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against Candid species and found that certain modifications led to enhanced antifungal activity compared to standard treatments .
- Cytotoxicity in Cancer Models : Another investigation focused on a related compound's ability to induce apoptosis in breast cancer cells via mitochondrial pathways. The results indicated a strong correlation between structural modifications and increased apoptotic activity .
Scientific Research Applications
Antiviral Properties
Recent studies have shown that compounds containing thiadiazole and pyrazole derivatives exhibit notable antiviral activities. For instance:
- Inhibition of Viral Replication : Compounds similar to N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide have been tested against various viruses such as HSV (Herpes Simplex Virus) and FCoV (Feline Coronavirus). In one study, derivatives showed up to 91% inhibition of HSV replication at a concentration of 50 μM with low cytotoxicity .
Anticancer Activity
The structural components of this compound suggest potential anticancer properties:
- Targeting Cancer Cell Lines : Similar compounds have been evaluated for their ability to inhibit cancer cell growth. For example, certain pyrazolo-pyrimidine derivatives have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Modifications in substituents on the thiadiazole or pyrazole moieties can significantly affect the biological activity of the resulting compounds.
Case Study 1: Antiviral Efficacy
A study published in 2021 demonstrated the antiviral effects of a series of thiadiazole-containing compounds against HSV. The results indicated that modifications to the thiadiazole ring could enhance antiviral activity while maintaining low cytotoxicity levels .
Case Study 2: Anticancer Potential
Research conducted on pyrazolo-pyrimidine derivatives revealed their potential as anticancer agents. These compounds were tested on various cancer cell lines and showed promising results in inhibiting tumor growth through apoptosis induction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems and Substituent Variations
The compound belongs to a class of sulfur-rich heterocycles. Key structural analogs and their distinguishing features are summarized below:
Functional Group Analysis
- Fluorinated Aromatics : The 4-fluorophenyl group in the target compound is replaced by methoxy (), chloro-fluoro (), or absent in simpler analogs (), influencing electronic and steric properties.
- Heterocyclic Diversity : Pyrazolo[3,4-d]pyrimidin-4-one in the target compound is less common than pyrimidoindole () or triazole () cores in analogs, suggesting divergent target selectivity.
Bioactivity and Target Profiling (Inferred from Analogous Compounds)
While direct bioactivity data for the target compound is unavailable in the provided evidence, structurally related molecules exhibit:
- Enzyme Inhibition : Thiadiazole derivatives often target kinases, HDACs, or microbial enzymes due to sulfur-electrophile interactions .
- Anticancer Potential: Pyrimidoindole analogs () and triazole-thiadiazoles () show cytotoxicity in cancer cell lines, linked to apoptosis induction.
- Antimicrobial Activity : Sulfanyl-acetamide hybrids (e.g., ) display moderate antibacterial effects, likely via membrane disruption.
Computational and Data-Driven Insights
- Similarity Indexing: Tanimoto coefficient analysis () could quantify structural similarity between the target compound and known inhibitors (e.g., HDACs or kinase inhibitors).
- Bioactivity Clustering : Hierarchical clustering () based on protein-target profiles may predict the compound’s mode of action relative to analogs.
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including core heterocycle formation (e.g., pyrazolo[3,4-d]pyrimidine), sulfanylation, and acylation. Key steps:
- Core scaffold assembly : Start with precursors like 4-fluorophenyl-substituted pyrazolo-pyrimidinones, followed by sulfanylation at the 6-position using thiol-containing reagents .
- Acetamide coupling : React the sulfanylated intermediate with activated acetamide derivatives under controlled pH (7–9) and temperature (60–80°C) to avoid side reactions .
- Optimization : Use Design of Experiments (DoE) to vary parameters like solvent polarity (e.g., dichloromethane vs. THF) and catalyst loading (e.g., zeolite Y-H) to maximize yield (reported 65–78%) and purity (>95%) .
Q. Which spectroscopic methods are essential for confirming structural integrity and purity?
- NMR (1H/13C) : Assign signals for fluorophenyl (δ 7.2–7.8 ppm), thiadiazole (δ 8.1–8.5 ppm), and acetamide carbonyl (δ 170–175 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in complex regions .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragment patterns matching the expected structure .
- HPLC : Monitor purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How is the compound purified, and what solvents are optimal for crystallization?
- Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate 3:1 to 1:2) .
- Crystallization : Ethanol or methanol at low temperatures (4°C) yields high-purity crystals. Slow evaporation improves crystal quality for X-ray diffraction .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Contradictory NMR shifts : For ambiguous proton environments (e.g., thiadiazole vs. pyrimidine protons), employ DEPT-135 or NOESY to differentiate substituent effects .
- Mass spectral anomalies : Cross-validate with High-Resolution MS and isotope pattern analysis to rule out adducts or impurities .
- X-ray crystallography : Resolve structural ambiguities (e.g., sulfanyl group orientation) by comparing experimental and simulated powder diffraction patterns .
Q. What strategies optimize reaction yield without compromising purity in large-scale synthesis?
- Flow chemistry : Implement continuous-flow reactors to control exothermic steps (e.g., sulfanylation) and reduce byproducts .
- Catalyst screening : Test heterogeneous catalysts (e.g., zeolites) to enhance regioselectivity and reduce reaction time .
- In-line monitoring : Use FTIR or Raman spectroscopy for real-time tracking of intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
